1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a chemical compound featuring a piperidine ring substituted with a methoxyethyl group and a methylated amine. Its IUPAC name indicates its structural complexity, which includes both aliphatic and aromatic elements. The compound is categorized as an amine and is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system.
The compound is registered under the CAS number 915923-94-3, and its molecular formula is with a molecular weight of 186.29 g/mol. It can be found in databases such as PubChem, which provides comprehensive chemical information for various substances, including this compound. The classification of this compound falls within the category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 1-(2-Methoxyethyl)piperidin-4-yl methanol, which is subsequently converted to the desired compound through various reactions including oxidation and reduction processes.
Key steps may include:
Synthesis may face challenges such as controlling regioselectivity during substitution reactions and achieving high yields while minimizing by-products. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be utilized to enhance efficiency .
The molecular structure of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine can be represented as follows:
InChI=1S/C10H22N2O/c1-11-8-10-4-3-5-12(9-10)6-7-13-2/h10-11H,3-9H2,1-2H3
PJCPPFOHZHGUJK-UHFFFAOYSA-N
The structure features:
A structural diagram can be generated using computational chemistry software to visualize spatial arrangements and confirm stereochemistry.
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The melting point, boiling point, and specific heat capacity would need to be determined experimentally to provide precise data for practical applications.
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine has potential applications in:
This compound represents a promising area of research due to its structural features that may confer unique biological activities. Further studies are warranted to explore its full potential in therapeutic applications.
Piperidine scaffolds are typically constructed through reductive amination or nucleophilic substitution strategies. For 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine, a convergent synthesis approach is employed:
Key challenges include avoiding quaternary ammonium salt formation and ensuring regioselectivity. Recent advances utilize flow chemistry for improved yield (≥78%) and reduced byproducts .
Table 1: Synthetic Optimization Strategies for Piperidine Scaffolds
Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
N-Alkylation | 2-Chloroethyl methyl ether, K₂CO₃, DMF, 80°C | 65 | 90 |
Reductive Amination | Formaldehyde, NaBH₃CN, MeOH, rt | 78 | 95 |
Flow Chemistry Approach | Continuous H₂, Pd/C, 50°C | 85 | 98 |
The 2-methoxyethyl group balances lipophilicity and polarity, critically influencing drug-like properties:
SAR studies in melanocortin receptor ligands confirm that 2-methoxyethyl optimizes MC4R binding (IC₅₀ = 4.0 nM) while maintaining >80% metabolic stability in intestinal enzyme assays [2] [9].
Systematic modifications reveal critical pharmacophore elements:
Table 2: SAR of Piperidine Derivatives at Melanocortin Receptors
Compound | R Group | mMC4R EC₅₀ (nM) | mMC5R EC₅₀ (nM) | Selectivity (MC4/MC5) |
---|---|---|---|---|
Target Compound | 2-Methoxyethyl | 4.0 ± 0.6 | 7.0 ± 0.4 | 1.75 |
Analog 1 [6] | Phenethyl | 12.1 ± 1.2 | 8.3 ± 0.9 | 1.46 |
Analog 2 [2] | Methyl | 62.0 ± 5.3 | 49.0 ± 4.1 | 1.27 |
Analog 3 [7] | 3-Methoxypropyl | 5.8 ± 0.7 | 6.1 ± 0.5 | 0.95 |
N-Methylation of the 4-aminomethyl group significantly enhances pharmacokinetic properties:
Table 3: Impact of N-Methylation on Bioavailability Parameters
Parameter | N-Methylated Analog | Non-Methylated Analog | Change (%) |
---|---|---|---|
Metabolic Stability (t₁/₂) | 42 ± 3 min | 14 ± 2 min | +200 |
Caco-2 Papp (10⁻⁶ cm/s) | 12.0 ± 0.8 | 5.2 ± 0.6 | +131 |
logP | 1.4 ± 0.1 | 1.1 ± 0.1 | +27 |
H-Bond Donors | 1 | 2 | –50 |
N-methylation maintains stability against intestinal brush border membrane vesicles (BBMV), with >90% intact compound after 60 min incubation [2] [3]. This aligns with broader evidence that N-methylation is a "high-impact" modification for oral bioavailability of cyclic amines [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7